molecular formula C11H7N5O3 B11858484 1-(3-nitrophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 65973-98-0

1-(3-nitrophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B11858484
CAS No.: 65973-98-0
M. Wt: 257.20 g/mol
InChI Key: KPYWZPYTUZIDGC-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with a nitrophenyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

The synthesis of 1-(3-Nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-keto ester to form the pyrazole core.

    Construction of the pyrimidine ring: The pyrazole intermediate is then reacted with a suitable formamide derivative to form the pyrazolo[3,4-d]pyrimidine core.

    Introduction of the nitrophenyl group: The final step involves the nitration of the phenyl ring, which can be accomplished using a nitrating agent such as nitric acid in the presence of sulfuric acid.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

1-(3-Nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition of their activity. This inhibition can disrupt various cellular pathways, ultimately leading to the desired biological effects.

Comparison with Similar Compounds

1-(3-Nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can be compared with other similar compounds, such as:

    1-(4-Nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: Similar structure but with the nitro group in a different position, which can affect its reactivity and biological activity.

    1-(3-Aminophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: The amino group can participate in different types of reactions compared to the nitro group, leading to different applications.

    1-(3-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: The methoxy group can influence the compound’s solubility and interaction with biological targets.

The uniqueness of 1-(3-Nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

65973-98-0

Molecular Formula

C11H7N5O3

Molecular Weight

257.20 g/mol

IUPAC Name

1-(3-nitrophenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C11H7N5O3/c17-11-9-5-14-15(10(9)12-6-13-11)7-2-1-3-8(4-7)16(18)19/h1-6H,(H,12,13,17)

InChI Key

KPYWZPYTUZIDGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N2C3=C(C=N2)C(=O)NC=N3

Origin of Product

United States

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